molecular formula C12H9ClN4O4 B7784598 4-chloro-2,6-dinitro-N-(pyridin-2-ylmethyl)aniline

4-chloro-2,6-dinitro-N-(pyridin-2-ylmethyl)aniline

Cat. No.: B7784598
M. Wt: 308.68 g/mol
InChI Key: UYGVWGSEUBROHN-UHFFFAOYSA-N
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Description

4-chloro-2,6-dinitro-N-(pyridin-2-ylmethyl)aniline is a complex organic compound that features a pyridine ring substituted with a chlorinated aniline and two nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2,6-dinitro-N-(pyridin-2-ylmethyl)aniline typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. One common method involves the nitration of a chlorinated aniline derivative, followed by coupling with a pyridine moiety under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and coupling reactions, utilizing optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

4-chloro-2,6-dinitro-N-(pyridin-2-ylmethyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-chloro-2,6-dinitro-N-(pyridin-2-ylmethyl)aniline has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-2,6-dinitro-N-(pyridin-2-ylmethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups and pyridine ring play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

    4-chloro-2,6-dinitroaniline: Similar structure but lacks the pyridine moiety.

    2,6-dinitro-N-(pyridin-2-ylmethyl)aniline: Similar structure but lacks the chlorine atom.

    4-chloro-2-nitro-N-(pyridin-2-ylmethyl)aniline: Similar structure but has only one nitro group.

Uniqueness

4-chloro-2,6-dinitro-N-(pyridin-2-ylmethyl)aniline is unique due to the combination of its chlorinated aniline and pyridine moiety, along with two nitro groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

IUPAC Name

4-chloro-2,6-dinitro-N-(pyridin-2-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN4O4/c13-8-5-10(16(18)19)12(11(6-8)17(20)21)15-7-9-3-1-2-4-14-9/h1-6,15H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYGVWGSEUBROHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC2=C(C=C(C=C2[N+](=O)[O-])Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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